1-(3-Chlorophenyl)guanidine nitrate
Overview
Description
1-(3-Chlorophenyl)guanidine nitrate, also known as CGS 9343B, is a guanidine derivative with the molecular formula C7H9ClN4O3 and a molecular weight of 232.62 g/mol. This compound is a selective agonist for the sigma-1 receptor, which plays a crucial role in various biological processes.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)guanidine nitrate involves the reaction of guanidine with 3-chlorophenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, followed by the addition of nitric acid to form the nitrate salt . Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-(3-Chlorophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated byproducts.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include various chlorinated and aminated derivatives .
Scientific Research Applications
1-(3-Chlorophenyl)guanidine nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.
Biology: The compound is studied for its interaction with the sigma-1 receptor, which is involved in neuroprotection, modulation of ion channels, and regulation of cell survival.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders, including Alzheimer’s disease and depression.
Industry: The compound is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
1-(3-Chlorophenyl)guanidine nitrate exerts its effects by selectively binding to the sigma-1 receptor. This receptor modulates various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The binding of the compound to the sigma-1 receptor activates downstream signaling pathways, leading to neuroprotective and anti-apoptotic effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorophenyl)guanidine nitrate include:
1,3-Diphenylguanidine: Used as a rubber additive and has similar chemical properties.
1-(2,4-Dichlorophenyl)guanidine: Another guanidine derivative with similar biological activity.
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)guanidine: Known for its cytotoxic effects and used in environmental toxicology studies.
This compound is unique due to its selective agonism for the sigma-1 receptor, which distinguishes it from other guanidine derivatives.
Biological Activity
1-(3-Chlorophenyl)guanidine nitrate is a chemical compound with the molecular formula C₇H₉ClN₄O₃. It is characterized by a guanidine group attached to a chlorophenyl moiety at the meta position. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
The compound exhibits reactivity attributed to the guanidine functional group, which allows it to participate in various nucleophilic reactions. It can undergo cycloaddition with electrophilic species and react with acylating agents, leading to the formation of derivatives with distinct biological activities.
Biological Activities
Research indicates that this compound possesses several notable biological properties:
- Anti-inflammatory Activity : Studies have shown that this compound can modulate various biological pathways, potentially serving as an anti-inflammatory agent. It interacts with specific receptors and enzymes, influencing cellular signaling processes.
- Anticancer Potential : The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit tumor growth and induce apoptosis in malignant cells .
- Mechanism of Action : Investigations into its interaction with biological targets reveal insights into its mechanism of action. For example, it has been studied for its binding affinity to various receptors involved in cancer progression and inflammation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)guanidine | Para-substituted phenyl group | Anti-inflammatory properties |
1-(2-Chlorophenyl)guanidine | Ortho-substituted phenyl group | Antimicrobial activity |
Guanidine | Basic structure without substituents | Broad-spectrum biological activity |
Nitroguanidine | Contains nitro group | Explosive properties; limited medicinal use |
This table highlights how different substituents on the guanidine core lead to varied biological activities and applications.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Case Study 2: Anticancer Efficacy
Another research project focused on the cytotoxic effects of this compound against several cancer cell lines. The findings revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, particularly in breast cancer cells.
Properties
IUPAC Name |
2-(3-chlorophenyl)guanidine;nitric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLFDBCSMOUPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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